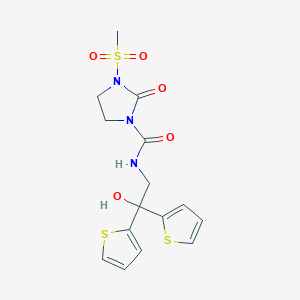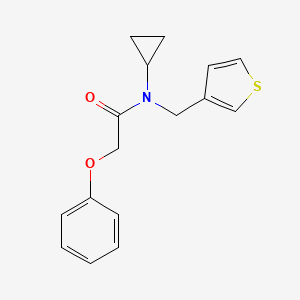
1-Adamantylmethyl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantylmethyl 4-aminobenzoate is a chemical compound with the molecular formula C18H23NO2 and a molecular weight of 285.4 g/mol . This compound is known for its unique structure, which combines the adamantane moiety with a 4-aminobenzoate group. The adamantane structure is a diamondoid, characterized by its high stability and rigidity, making it a valuable building block in various chemical applications .
Mécanisme D'action
Target of Action
It is known that benzoate compounds, such as 4-aminobenzoic acid, act on nerve endings and nerve trunks . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
1-Adamantylmethyl 4-aminobenzoate, like other benzoate compounds, likely interacts with its targets by reducing the passage of sodium ions through the sodium ion channel . This action affects the membrane potential and blocks the conduction of nerve impulses . As a result, local anesthetics can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
Aminobenzoates, such as 4-aminobenzoic acid, are known to be building blocks for a wide range of microbial natural products . They derive from the central shikimate pathway metabolite chorismate .
Result of Action
Benzoate compounds are known to have a local anesthetic effect . They can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes them convenient for local surgery and treatment .
Action Environment
It is known that the efficacy of local anesthetics can be influenced by factors such as the ph of the environment, the presence of inflammation, and the specific tissue type .
Méthodes De Préparation
The synthesis of 1-Adamantylmethyl 4-aminobenzoate typically involves the esterification of 1-adamantylmethanol with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are generally mild, with the reaction being conducted at room temperature to avoid decomposition of the reactants or products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-Adamantylmethyl 4-aminobenzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
1-Adamantylmethyl 4-aminobenzoate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-Adamantylmethyl 4-aminobenzoate can be compared with other adamantane derivatives and benzoate esters:
The uniqueness of this compound lies in its combination of the adamantane and 4-aminobenzoate groups, which confer enhanced stability, bioavailability, and versatility in various applications .
Propriétés
IUPAC Name |
1-adamantylmethyl 4-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c19-16-3-1-15(2-4-16)17(20)21-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZAFEKEAUUIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)
![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B2397823.png)
![3-(adamantan-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2397824.png)

